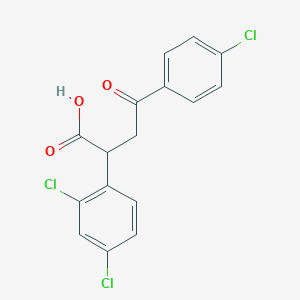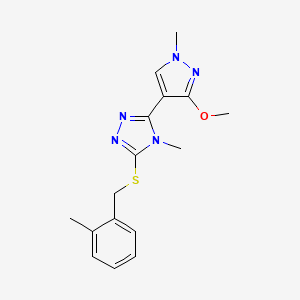![molecular formula C27H27N3O2S B2527964 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide CAS No. 392321-39-0](/img/structure/B2527964.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide is a derivative of N-benzylbenzamide that includes an adamantyl moiety. This structural feature is significant as it has been found to enhance the depigmenting power of benzamide derivatives, which are known for their tyrosinase inhibitory activity. Tyrosinase is an enzyme crucial in the melanin synthesis pathway, and its inhibition can lead to depigmentation effects, which are often sought in cosmetic and medical treatments for hyperpigmentation disorders .
Synthesis Analysis
The synthesis of related adamantyl N-benzylbenzamide derivatives has been reported, although the specific synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide is not detailed in the provided papers. However, the general approach to synthesizing such compounds involves the introduction of the adamantyl group to the benzamide structure, which is likely to involve standard organic synthesis techniques such as amide bond formation, amidation, and possibly the use of protecting groups for the hydroxyl functionalities .
Molecular Structure Analysis
The molecular structure of adamantyl N-benzylbenzamides has been studied using 3D-QSAR modeling, including CoMFA and CoMSIA. These studies have revealed that the steric contributions of the adamantyl moiety and the electrostatic contributions of the hydroxyl group at the 3-position are crucial for the activity of these compounds. The molecular modeling helps in understanding the interactions between the ligands and tyrosinase, which is essential for designing more potent inhibitors .
Chemical Reactions Analysis
While the specific chemical reactions involving N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide are not described in the provided papers, the general reactivity of such compounds can be inferred. The benzamide moiety can participate in various chemical reactions, including nucleophilic acyl substitution, due to the presence of the carbonyl group. The adamantyl group is known for its stability and may not be very reactive under normal conditions, but it can influence the reactivity of the entire molecule by affecting its overall conformation and electronic distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantyl N-benzylbenzamides are influenced by the lipophilic character of the adamantyl group. This group can increase the overall hydrophobicity of the molecule, which may affect its solubility, permeability, and interaction with biological membranes. The presence of the hydroxyl group and the benzamide linkage also contributes to the molecule's ability to form hydrogen bonds, which can be important for its biological activity and interaction with enzymes like tyrosinase .
Scientific Research Applications
Benzothiazoles and Thiadiazoles in Medicinal Chemistry
Benzothiazoles and thiadiazoles are versatile heterocyclic compounds with a wide range of biological activities, making them significant in medicinal chemistry. These compounds have shown antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, among others. The structural simplicity and synthetic accessibility of benzothiazoles and thiadiazoles have been attractive for designing and developing new chemotherapeutics as potential treatments for various diseases (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015; Ahmed, K. et al., 2012).
Adamantane-Based Compounds in Neurodegenerative Diseases
Adamantane-based scaffolds, such as in amantadine and memantine, have been used in the treatment of neurodegenerative diseases including dementia, Alzheimer's, and Parkinson's diseases. The pharmacological potential of adamantane derivatives has been highlighted, with certain derivatives showing promise against these diseases, suggesting a broad scope for future drug design and development in this area (Dembitsky, V., Gloriozova, T., & Poroikov, V., 2020).
Structural Activity Relationship of Benzothiazole Derivatives
The benzothiazole scaffold is noted for its diverse pharmacological activities, attributed to structural modifications, especially at the C-2 carbon atom and C-6 positions. These modifications have resulted in compounds with anti-viral, anti-microbial, anti-inflammatory, and anti-cancer activities, demonstrating the significance of the benzothiazole ring in medicinal chemistry (Bhat, M., & Belagali, S. L., 2020).
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-30(24(32)22-9-7-21(8-10-22)23(31)20-5-3-2-4-6-20)26-29-28-25(33-26)27-14-17-11-18(15-27)13-19(12-17)16-27/h2-10,17-19H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWJDWUMJZVPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2527881.png)
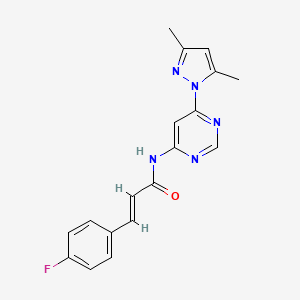

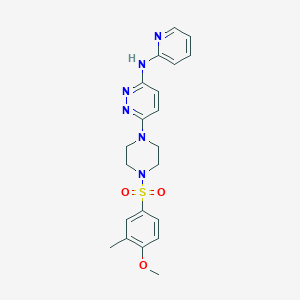


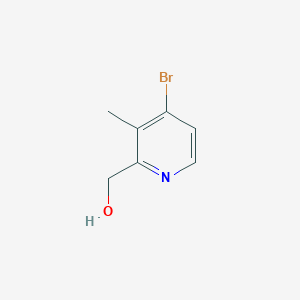
![N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2527896.png)
![ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2527897.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2527898.png)
![1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2527900.png)
